2-Chloro-5-isocyanatopyridine

Medicinal Chemistry Process Chemistry Analytical Chemistry

Heterobifunctional pyridine building block with electrophilic isocyanate and nucleophilic 2-chloro groups. Enables tandem urea/carbamate formation followed by SNAr cyclization. Favorable LogP (2.40) and low MW (154.55) ideal for FBDD lead optimization. High ≥98% GC purity ensures reliable biological assay results and reduces downstream purification. Reliable commercial supply supports seamless scale-up from discovery to preclinical development.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
CAS No. 125117-96-6
Cat. No. B055593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-isocyanatopyridine
CAS125117-96-6
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N=C=O)Cl
InChIInChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
InChIKeyWHENXACISRCOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-isocyanatopyridine (CAS 125117-96-6): High-Purity Heterobifunctional Building Block for Targeted Synthesis


2-Chloro-5-isocyanatopyridine (CAS 125117-96-6) is a heterobifunctional pyridine derivative containing both an electrophilic isocyanate group (-N=C=O) and a nucleophilic chlorine atom at the 2-position of the pyridine ring . This dual functionality enables its use as a strategic building block in medicinal chemistry and organic synthesis, particularly for constructing ureas, carbamates, and pyridine-containing heterocycles . The compound is commercially available with a high degree of purity, typically ≥98% (GC), from major suppliers such as Sigma-Aldrich .

Why 2-Chloro-5-isocyanatopyridine Cannot Be Casually Substituted with Other Isocyanates or Chloropyridines


The substitution pattern and halogen identity on the pyridine ring of 2-chloro-5-isocyanatopyridine are not arbitrary; they critically dictate both the reactivity profile and the physicochemical properties of downstream products. Replacing the 5-isocyanato-2-chloro arrangement with a 4-isocyanato-2-chloro regioisomer (2-chloro-4-isocyanatopyridine) alters the electronic environment and steric accessibility of the reactive centers, potentially leading to different reaction outcomes and product selectivity [1]. Similarly, exchanging the chlorine atom for a bromine atom (2-bromo-5-isocyanatopyridine) increases the molecular weight and lipophilicity, which can impact solubility, membrane permeability, and overall drug-likeness of final compounds [2]. The specific combination of chlorine at the 2-position and isocyanate at the 5-position provides a unique balance of reactivity and physicochemical parameters (LogP, PSA, molecular weight) that cannot be achieved with generic analogs, making direct substitution without careful experimental validation risky for maintaining synthetic yields and desired biological properties .

Quantitative Differentiation of 2-Chloro-5-isocyanatopyridine (CAS 125117-96-6) from Closest Analogs


Purity Specification: Higher Assured Purity for Reproducible Synthesis

The Sigma-Aldrich product specification for 2-Chloro-5-isocyanatopyridine (CAS 125117-96-6) includes a minimum purity of 98% by gas chromatography (GC), with a broader argentometric titration range of 98.5-101.5% . This level of purity is notably higher than that specified for the bromo analog 2-Bromo-5-isocyanatopyridine, which is typically listed with a minimum purity of 95% . Higher starting material purity reduces the risk of side reactions and simplifies purification steps, directly impacting synthetic yield and reproducibility .

Medicinal Chemistry Process Chemistry Analytical Chemistry

Lipophilicity and Polar Surface Area: Optimized Profile for Drug-Likeness

2-Chloro-5-isocyanatopyridine possesses a calculated LogP of 2.40 and a topological polar surface area (TPSA) of 42.0 Ų . In contrast, the bromo-substituted analog 2-Bromo-5-isocyanatopyridine exhibits a higher calculated LogP of 2.7 (XLogP3-AA) and a slightly larger TPSA of 42.3 Ų [1]. The lower LogP of the chloro derivative translates to reduced lipophilicity, which can be advantageous for improving aqueous solubility and achieving a more favorable balance between permeability and solubility in drug candidates . The TPSA values are both within the desirable range (<140 Ų) for oral bioavailability, but the subtle difference reflects the impact of the halogen on molecular polarity.

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight: Impact on Lead Optimization and Downstream Handling

The molecular weight of 2-Chloro-5-isocyanatopyridine is 154.55 g/mol . The bromo analog, 2-Bromo-5-isocyanatopyridine, has a significantly higher molecular weight of 199.00 g/mol [1]. This 44.45 g/mol difference (approximately a 29% increase) is substantial in the context of fragment-based drug discovery and lead optimization, where maintaining a low molecular weight is crucial for improving ligand efficiency and overall drug-likeness [2]. Starting with a smaller building block allows medicinal chemists more flexibility to add necessary functional groups without exceeding desirable molecular weight thresholds (e.g., <500 Da for oral drugs).

Medicinal Chemistry Property-Based Drug Design Process Chemistry

Regioisomeric Selectivity: Unique Reactivity of 5-Isocyanato vs. 4-Isocyanato Position

The isocyanate group at the 5-position of the pyridine ring in 2-Chloro-5-isocyanatopyridine is subject to a different electronic environment compared to its 4-isocyanato regioisomer (2-Chloro-4-isocyanatopyridine) [1]. This is evidenced by the distinct predicted LogP values: 2.40 for the 5-isocyanato compound versus 1.70 for the 4-isocyanato compound [1]. This difference in lipophilicity reflects altered electronic distribution and resonance stabilization, which can translate into different reactivity rates and regioselective outcomes in nucleophilic addition and cycloaddition reactions [2]. For instance, the 5-position is often more susceptible to nucleophilic aromatic substitution (SNAr) when activated by the chlorine atom at the 2-position, creating a unique tandem reactivity profile not available with the 4-isomer.

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Commercial Availability: Reliable Supply Chain for Consistent Research

2-Chloro-5-isocyanatopyridine is readily available from established global chemical suppliers such as Sigma-Aldrich and Apollo Scientific , with clear product specifications and safety data sheets. In contrast, its 4-isocyanato regioisomer (2-Chloro-4-isocyanatopyridine, CAS 855773-46-5) is primarily available via custom synthesis, indicating a less robust and more costly supply chain [1]. This difference in commercial availability ensures that researchers can procure 2-Chloro-5-isocyanatopyridine with predictable lead times, quality, and cost, which is critical for maintaining project timelines and experimental reproducibility in both academic and industrial settings.

Procurement Supply Chain Reproducibility

Validated Application Scenarios for 2-Chloro-5-isocyanatopyridine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The low molecular weight (154.55 g/mol) and favorable LogP (2.40) of 2-Chloro-5-isocyanatopyridine make it an ideal fragment for FBDD campaigns. Its heterobifunctional nature allows for efficient elaboration into larger, more complex molecules while maintaining desirable physicochemical properties, as evidenced by its superior profile compared to the heavier and more lipophilic bromo analog [1]. This building block is particularly well-suited for synthesizing focused libraries of pyridine-containing ureas and carbamates for lead optimization programs targeting protein kinases, GPCRs, and other drug targets.

Synthesis of High-Purity Drug Candidates and Advanced Intermediates

The high assay purity (≥98% GC) of commercially available 2-Chloro-5-isocyanatopyridine is critical for synthesizing drug candidates and advanced intermediates destined for rigorous biological testing and preclinical development. This level of purity reduces the risk of introducing impurities that could confound biological assay results or complicate downstream purification, providing a distinct advantage over lower-purity analogs like the 95% pure 2-bromo derivative [1]. This ensures that the synthetic effort is focused on generating the desired product rather than removing byproducts.

Construction of Regio-Defined Heterocyclic Scaffolds via Tandem Reactions

The unique 2-chloro-5-isocyanato substitution pattern enables tandem reaction sequences where the isocyanate moiety first undergoes nucleophilic addition to form a urea or carbamate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) at the chlorine-substituted 2-position. This reactivity, which is distinct from that of the 4-isocyanato regioisomer as suggested by its different LogP and electronic environment [2], allows for the efficient and regioselective synthesis of complex fused heterocycles, such as imidazo[1,2-a]pyridines and related systems, which are privileged scaffolds in medicinal chemistry [3].

Reproducible Scale-Up and Process Chemistry Development

The reliable commercial supply of 2-Chloro-5-isocyanatopyridine from multiple established vendors is essential for process chemists developing scalable routes to clinical candidates. The availability of consistent, high-quality material eliminates the need for time-consuming and costly custom synthesis of building blocks, such as the 4-isocyanato isomer [4]. This supply chain robustness directly supports the transition from milligram-scale discovery synthesis to gram- and kilogram-scale manufacturing, reducing overall development timelines and costs.

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